molecular formula C13H12FN3O2 B11779651 2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11779651
M. Wt: 261.25 g/mol
InChI Key: GDTMFEUNDOJOFY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a fluorophenyl and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For example, the condensation of 4-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst can form the imidazo[1,2-b]pyrazole core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a methyl group adjacent to the imidazo[1,2-b]pyrazole core using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its imidazo[1,2-b]pyrazole core, which provides a distinct scaffold for interactions with biological targets. The combination of a fluorophenyl group and a carboxylic acid group further enhances its potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C13H12FN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-2-4-9(14)5-3-8/h2-5,10,15H,6H2,1H3,(H,18,19)

InChI Key

GDTMFEUNDOJOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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